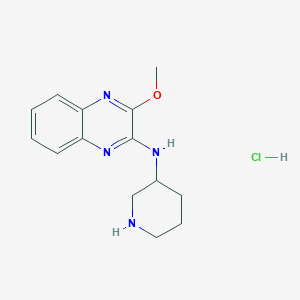
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione is an organic compound known for its unique structure and properties It features a benzylidene group attached to an indene-dione core, with four methyl groups on the benzylidene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione typically involves the condensation of 2,3,4,5-tetramethylbenzaldehyde with 1H-indene-1,3(2H)-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques, such as column chromatography and crystallization, are employed to obtain high-quality material suitable for various applications.
化学反応の分析
Types of Reactions
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzylidene or indene-dione moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学的研究の応用
2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique structural features.
作用機序
The mechanism of action of 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, such as enzymes and receptors, modulating their activity and resulting in specific biological effects.
類似化合物との比較
Similar Compounds
- 2-(2,3,4,5-Tetramethylbenzylidene)-1H-indene-1,3(2H)-dione
- This compound derivatives
- Other benzylidene-indene-dione compounds
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring and the presence of the indene-dione core. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
62971-93-1 |
|---|---|
分子式 |
C20H18O2 |
分子量 |
290.4 g/mol |
IUPAC名 |
2-[(2,3,4,5-tetramethylphenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C20H18O2/c1-11-9-15(14(4)13(3)12(11)2)10-18-19(21)16-7-5-6-8-17(16)20(18)22/h5-10H,1-4H3 |
InChIキー |
ZOADEGWIGWOJKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)C=C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chlorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11836771.png)
![tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-7-yl)cyclohexanecarboxylate](/img/structure/B11836775.png)





![Benzo[g]quinazoline-5,10-dione, 4-methyl-2-phenyl-](/img/structure/B11836815.png)



![5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one](/img/structure/B11836824.png)
![(1R,3'R)-tert-Butyl 3'-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B11836838.png)

